molecular formula C18H26N2O6 B13722561 tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate

Cat. No.: B13722561
M. Wt: 366.4 g/mol
InChI Key: KXVYKSTXLGOWTA-UHFFFAOYSA-N
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Description

Historical Context of Piperidine-Based Scaffolds in Drug Discovery

Piperidine, a six-membered nitrogen-containing heterocycle, has been a cornerstone of medicinal chemistry since the mid-20th century. Its saturated ring system provides conformational flexibility, enabling interactions with diverse biological targets while maintaining metabolic stability. The scaffold’s prevalence in natural alkaloids, such as those found in Piper species (e.g., piperine), underscored its early therapeutic potential. Modern drug discovery has expanded its utility through systematic modifications, with over 245 drugs approved by the United States Food and Drug Administration between 2015 and 2020 containing piperidine or its derivatives.

Table 1: Selected FDA-Approved Drugs Containing Piperidine Scaffolds (2015–2020)

Drug Name Therapeutic Area Key Structural Feature
Avycaz (ceftazidime-avibactam) Antibacterial Piperidine-linked β-lactamase inhibitor
Zejula (niraparib) Oncology (PARP inhibitor) Chiral 3-piperidinyl substituent
Ubrelvy (ubrogepant) Migraine therapy N-Benzyl piperidine motif

The evolution of piperidine derivatives has been driven by advances in synthetic methodologies, such as multicomponent reactions (MCRs) and stereoselective cyclizations. For instance, Vereshchagin et al. demonstrated the utility of Michael/Mannich cascades to synthesize polysubstituted piperidinones with high diastereoselectivity. These innovations enable precise control over stereochemistry and substitution patterns—critical for optimizing target engagement and pharmacokinetic (PK) properties.

The tert-butyl ester in the subject compound further exemplifies scaffold hybridization strategies. By appending a sterically bulky ester group, chemists enhance metabolic stability and modulate solubility, as seen in NLRP3 inflammasome inhibitors derived from Tanshinone I. This approach aligns with the "privileged structure" concept, where semi-rigid scaffolds like piperidine provide three-dimensional diversity for binding pocket exploration.

Rationale for Nitrophenyl-Methoxy Substitution Patterns in Bioactive Molecules

The 3-methoxy-4-nitrophenyl group in this compound serves dual electronic and steric roles. Nitro groups (-NO₂) are strong electron-withdrawing moieties that polarize aromatic systems, enhancing π-π stacking interactions with hydrophobic protein pockets. Concurrently, methoxy (-OCH₃) groups act as electron donors, creating regioselective charge distributions that improve binding affinity. This combination is exemplified in kinase inhibitors and GPCR-targeted therapies, where nitro-methoxy aryl systems improve target selectivity.

Table 2: Impact of Nitro and Methoxy Substituents on Pharmacological Properties

Substituent Combination Observed Effect Example Application
4-Nitro-3-methoxy Enhanced solubility via dipole interactions NLRP3 inflammasome inhibitors
3-Methoxy-4-nitro Improved metabolic stability Anticancer agents

The nitro group’s electron-withdrawing nature also facilitates hydrogen bonding with residues like lysine or arginine, as observed in crystallographic studies of BTK inhibitors. Meanwhile, the methoxy group’s steric bulk prevents undesired metabolic oxidation at adjacent positions, a strategy employed in the design of branebrutinib—a covalent BTK inhibitor with a 3-methoxy-4-nitrophenyl moiety.

In this compound, these substituents likely synergize with the piperidine oxygen linker to enforce a bioactive conformation. The ether linkage (-O-) between the piperidine and acetate groups introduces rotational constraints, potentially stabilizing interactions with target proteins. This design mirrors trends in PCAF inhibitors, where piperidine-oxygen spacers improved potency by 10-fold compared to flexible alkyl chains.

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 2-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]oxyacetate

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3

InChI Key

KXVYKSTXLGOWTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling Reaction

One of the pivotal steps involves a palladium-catalyzed coupling reaction between a boronate ester derivative and a bromo-substituted piperidine intermediate. The reaction conditions are optimized to facilitate the formation of the carbon-nitrogen bond and install the piperidine moiety with the aromatic substituent.

Parameter Details
Reactants 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
Base 2.0 M aqueous sodium carbonate (Na2CO3)
Solvent Mixture of toluene and ethanol (2:1 ratio)
Temperature 80 °C
Reaction Time 4.5 hours
Atmosphere Argon (degassed by sonication)
Workup Dilution with ethyl acetate, washing with saturated aqueous sodium bicarbonate, drying over MgSO4, concentration in vacuo
Yield Approximately 93%
Product Appearance Off-white solid

This reaction achieves efficient coupling under relatively mild conditions, preserving sensitive functional groups and providing a high yield of the target compound precursor.

Esterification and Ether Formation

Following the coupling, the formation of the ether linkage between the piperidine nitrogen and the oxyacetate group is typically achieved by nucleophilic substitution or esterification reactions using tert-butyl bromoacetate or related reagents under basic conditions. The tert-butyl group serves as a protecting group for the carboxylate functionality, enhancing stability during subsequent synthetic transformations.

Analytical Verification

Throughout the synthesis, structural confirmation and purity assessment are performed using:

Summary Table of Preparation Method

Step No. Reaction Type Key Reagents/Catalysts Conditions Yield Notes
1 Palladium-catalyzed coupling Boronate ester derivative, bromo-piperidine intermediate, Pd(PPh3)4, Na2CO3 80 °C, 4.5 h, toluene/ethanol (2:1), Ar atmosphere 93% High yield, mild conditions, preserves nitro and methoxy groups
2 Ether formation/esterification tert-Butyl bromoacetate or equivalent, base Controlled temperature, basic medium Not specified Forms tert-butyl ester protecting group, stabilizes compound
3 Purification and analysis Silica gel chromatography, NMR, LC-MS Ambient - Ensures high purity and structural confirmation

Research Findings and Notes

  • The synthetic route emphasizes the use of inert atmosphere conditions (argon or nitrogen) to prevent oxidation or degradation of sensitive intermediates.
  • The use of palladium catalysts such as Pd(PPh3)4 is critical for efficient cross-coupling, enabling the formation of complex piperidine derivatives with aromatic substituents.
  • The tert-butyl ester group is commonly used in medicinal chemistry syntheses to protect carboxylic acids during multi-step syntheses and can be removed under acidic conditions if needed.
  • Analytical data such as NMR shifts and LC-MS molecular ion peaks are consistent with the expected structure, confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate has been studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for further investigation in drug development.

Case Studies

  • Neurological Disorders : Research indicates that compounds similar to this compound may exhibit activity against conditions such as depression and anxiety. For instance, derivatives of piperidine have shown promise in modulating serotonin receptors, which are crucial in mood regulation .

Anticancer Research

Preliminary studies have suggested that this compound could play a role in anticancer therapies. The nitrophenyl group is known for its ability to enhance the cytotoxicity of certain drugs, potentially leading to the development of more effective chemotherapeutic agents.

Research Findings

  • Cytotoxic Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects on various cancer cell lines, indicating that the incorporation of the nitrophenyl moiety could enhance the therapeutic index of anticancer drugs .

Synthesis and Development

The synthesis of this compound involves multiple steps, including the protection of functional groups and selective reactions to introduce the desired substituents. This complexity highlights its potential as a lead compound in medicinal chemistry.

Synthetic Pathways

StepReaction TypeReagentsConditions
1Protectiontert-butyl alcoholAcidic conditions
2Nucleophilic substitution3-methoxy-4-nitrophenolBase catalysis
3Acetate formationAcetic anhydrideReflux

Pharmacological Studies

Pharmacological investigations are essential for understanding the mechanism of action of this compound. These studies typically focus on its interaction with biological targets and its pharmacokinetic properties.

Key Findings

  • Bioavailability : Initial studies suggest that modifications to the piperidine ring can significantly impact the compound's bioavailability and metabolic stability, which are critical factors for therapeutic efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets. The compound’s piperidine ring and nitrophenyl group are crucial for its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related molecules from the provided evidence:

Compound Key Structural Features Biological/Functional Relevance Reference
tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate 3-Methoxy-4-nitrophenyl, piperidine, tert-butyl acetoxy Potential enzyme inhibition (inferred from nitroaryl groups in ). N/A
tert-Butyl 2-(4-nitrophenoxy)acetate 4-Nitrophenoxy, tert-butyl acetoxy (lacks piperidine) Urease inhibition; π-π stacking and C–H···O interactions enhance crystallinity and stability.
tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 142374-19-4) Piperidine with oxoethyl and tert-butyl carbamate Intermediate in PROTAC synthesis (similar to ).
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS 154775-43-6) Piperidine-Boc, propanoic acid chain Likely used in peptide/protein conjugation due to carboxylic acid functionality.
2-[(3-Ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide (D.1.12 in ) Quinoline core, ethynyl, propyl butanamide Tubulin inhibitor; targets cytoskeleton dynamics in fungicides.

Research Findings and Data Gaps

  • Key Findings :

    • The tert-butyl acetoxy group is a versatile synthon for alkylation reactions, as demonstrated in multiple syntheses ().
    • Piperidine-substituted nitroaryl compounds show promise in both pharmaceutical and agrochemical contexts but require further target validation.
  • Unresolved Questions :

    • Specific biological data (e.g., IC50 values) for the main compound are absent in the evidence, necessitating empirical studies.
    • The impact of the 3-methoxy group versus other substituents (e.g., 4-nitro in ) on bioactivity remains unexplored.

Biological Activity

Chemical Identification

  • IUPAC Name : tert-Butyl 2-[[1-(3-methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate
  • CAS Number : 1420840-90-9
  • Molecular Formula : C18H27N3O5
  • Molecular Weight : 365.42 g/mol

This compound is a derivative of piperidine and has garnered attention due to its potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the methoxy and nitro groups on the phenyl ring enhances its lipophilicity and biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Studies suggest that compounds with similar piperidine structures can influence serotonin and norepinephrine levels, potentially offering antidepressant properties.
  • Antioxidant Properties : The presence of the nitrophenyl moiety may confer antioxidant effects, protecting cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Compound NameActivity TypeReference
1-(3-Methoxy-4-nitrophenyl)piperidin-4-oneAntidepressant
Phenyl-alpha-tert-butyl nitrone (PBN)Antioxidant
Piperidine derivativesNeuroprotective

Metabolic Stability

The metabolic stability of this compound is a crucial factor for its therapeutic efficacy. Research on related tert-butyl compounds indicates that modifications can lead to increased stability against metabolic degradation. For instance, replacing tert-butyl with more stable groups has shown to prolong the half-life in biological systems, which is essential for sustained pharmacological effects .

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate, and how can reaction yields be optimized?

The compound is typically synthesized via a multi-step route involving:

  • Esterification : Reacting piperidine derivatives with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitration and Methoxylation : Introducing nitro and methoxy groups via electrophilic aromatic substitution, requiring controlled temperature (0–5°C) to minimize byproducts .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of tert-butyl bromoacetate to piperidine intermediate) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm), methoxy (δ ~3.8 ppm), and nitro groups (δ ~8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₅N₃O₆) with <2 ppm mass error .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, as chronic toxicity data are unavailable .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Solubility Screening : Test in solvents (DMSO, ethanol, acetonitrile) via gravimetric analysis. Preliminary data suggest moderate solubility in DMSO (>10 mg/mL) .
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light or acidic/basic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect enhances electrophilic aromatic substitution susceptibility .
  • Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina. Align with PubChem data to hypothesize antimicrobial or anticancer mechanisms .

Q. What experimental strategies address contradictions in toxicity or degradation data for this compound?

  • Comparative Analysis : Cross-reference toxicity profiles of structurally similar compounds (e.g., tert-butyl esters with nitroaryl groups) to infer potential hazards .
  • Advanced Degradation Studies : Use LC-MS/MS to identify degradation products under oxidative (H₂O₂) or photolytic conditions. Correlate findings with ecological risk assessments (e.g., bioaccumulation potential) .

Q. How can reactor design and process optimization improve scalability for this compound’s synthesis?

  • Continuous Flow Reactors : Enhance nitration efficiency by maintaining precise temperature control and reducing reaction time (e.g., from 24 hours to 2–4 hours) .
  • Membrane Separation : Integrate nanofiltration membranes to recover unreacted tert-butyl bromoacetate, reducing waste .

Q. What mechanistic insights explain the compound’s behavior in catalytic or photochemical reactions?

  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps in ester hydrolysis or nitro-group reduction .
  • Transient Absorption Spectroscopy : Monitor excited-state dynamics under UV light to assess photostability and radical formation pathways .

Q. How can researchers validate hypothesized biological activities (e.g., antimicrobial effects) using in vitro models?

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) in Mueller-Hinton broth .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Q. What interdisciplinary approaches resolve challenges in characterizing novel derivatives of this compound?

  • Hybrid NMR/Computational Workflows : Combine NOESY experiments with molecular dynamics simulations to assign stereochemistry in complex derivatives .
  • Machine Learning : Train models on PubChem datasets to predict solubility or reactivity of new analogs .

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